molecular formula C6H10N2O3 B6264988 methyl 5-oxopiperazine-2-carboxylate CAS No. 1698684-09-1

methyl 5-oxopiperazine-2-carboxylate

Cat. No.: B6264988
CAS No.: 1698684-09-1
M. Wt: 158.2
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Description

Methyl 5-oxopiperazine-2-carboxylate is a key chiral building block and dipeptide mimic used in the synthesis of peptidomimetics and for constructing structurally diverse compound libraries in medicinal chemistry . This scaffold serves as a versatile template that can adopt specific geometric arrangements, supporting the formation of turn structures in peptide sequences, which is valuable for studying and influencing secondary protein structures . The compound is offered in high purity and is available in both enantiomeric forms, (R)- and (S)-, to meet the needs of stereospecific synthesis . As a piperazinone derivative, it provides a constrained heterocyclic framework that is highly useful for creating conformationally restricted analogs of peptide lead compounds, aiding in the development of novel therapeutics with improved metabolic stability and binding affinity . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

1698684-09-1

Molecular Formula

C6H10N2O3

Molecular Weight

158.2

Purity

93

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Strategies

Stereoselective and Enantioselective Synthesis Approaches

The biological activity of chiral molecules is often dictated by their absolute stereochemistry. Consequently, the development of methods for the stereoselective and enantioselective synthesis of methyl 5-oxopiperazine-2-carboxylate and its analogs is of paramount importance.

Resolution Techniques for Chiral Isomers

Classical resolution of racemates remains a viable strategy for obtaining enantiomerically pure compounds. This approach involves the separation of enantiomers through the formation of diastereomeric complexes with a chiral resolving agent. For instance, chiral 2-methylpiperazine (B152721) has been successfully resolved using chiral reagents that form diastereomeric salts, which can then be separated by crystallization. researchgate.net A similar principle can be applied to the resolution of racemic this compound, where the carboxylic acid or the secondary amine can be targeted for diastereomeric salt or complex formation. An efficient optical resolution of 2-methylpiperazine was achieved through complex formation with chiral host compounds, and the crystal structure of one such complex was determined by X-ray analysis. researchgate.net

Asymmetric Induction and Catalytic Methods for Diastereoselective Synthesis

Asymmetric induction and catalysis offer more elegant and atom-economical approaches to chiral synthesis. These methods introduce chirality during the reaction sequence, often with high levels of stereocontrol. The synthesis of carbon-substituted piperazines, a class to which this compound belongs, has seen significant advancements in asymmetric synthesis. rsc.org

A notable strategy involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of key bond-forming reactions. For example, starting with α-bromophenylacetic acid chloride, the trans-configured 6-phenyl-5-oxopiperazine-2-carboxylates are preferentially formed. rsc.org This diastereoselectivity arises from the steric influence of the bulky phenyl group during the cyclization step.

Recent research has also focused on the development of catalytic asymmetric methods. While specific examples for the direct asymmetric synthesis of this compound are emerging, related systems have been successfully synthesized with high enantioselectivity. These methods often employ chiral catalysts to control the formation of stereocenters.

Enzymatic Approaches for Enantiomeric Resolution

Enzymatic resolutions offer a powerful and highly selective method for obtaining enantiomerically pure compounds under mild reaction conditions. Lipases are particularly effective for the kinetic resolution of racemic esters and alcohols.

In a relevant study, lipase-assisted acylation was used for the enzymatic resolution of a related amino alcohol, methyl (2E, 4R,5S)-4-(N-benzyl-N-methyl)amino-5-hydroxyhex-2-enoate. researchgate.net This process yielded both the acylated product and the unreacted alcohol with high enantiomeric excess (ee). researchgate.net Specifically, using Candida antarctica lipase (B570770) B (CAL-B) with vinyl hexanoate (B1226103) as the acyl donor, the (4S,5R)-hexenoate was obtained in 44% yield and 99.2% ee, while the unreacted (4R,5S)-alcohol was recovered in 46% yield and 98.2% ee. researchgate.net The high E-value (>1000) indicates excellent enantioselectivity. researchgate.net This methodology could be adapted for the resolution of racemic precursors to this compound.

Another example is the enzymatic resolution of α-sulfinyl esters using lipoprotein lipase, which provided both the unreacted esters and the corresponding α-sulfinyl carboxylic acids in high yields and enantiomeric ratios. nih.gov This demonstrates the broad applicability of enzymatic methods for resolving chiral esters.

Multicomponent Reaction Paradigms

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as powerful tools for the rapid generation of molecular diversity. mdpi.com They offer significant advantages in terms of efficiency, atom economy, and operational simplicity.

Ugi Multicomponent Reaction Variants for Densely Functionalized Oxopiperazines

The Ugi multicomponent reaction is a cornerstone of MCR chemistry, typically involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acylamino amides. beilstein-journals.org Variants of the Ugi reaction have been developed to synthesize a wide array of heterocyclic scaffolds, including oxopiperazines.

A synthetic route leading to densely functionalized 2-oxopiperazines utilizes a five-center, four-component variant of the Ugi reaction (U-5C-4CR) followed by a deprotection/cyclization sequence. researchgate.net This strategy has been successfully applied to the synthesis of various rigid heterocyclic scaffolds. researchgate.net The Ugi reaction's ability to incorporate diverse inputs makes it a valuable tool for creating libraries of substituted oxopiperazines for drug discovery. mdpi.com For instance, a split-Ugi MCR has been employed for the synthesis of piperazine-based dopamine (B1211576) receptor ligands, showcasing the reaction's utility in generating chemical diversity around the piperazine (B1678402) core. nih.gov

The Ugi reaction can be employed to construct the linear precursor to the oxopiperazine ring, which can then undergo an intramolecular cyclization to form the desired heterocycle. This approach allows for the introduction of multiple points of diversity in a single step.

Castagnoli-Cushman Multicomponent Reaction Applications

The Castagnoli-Cushman reaction (CCR) is another powerful MCR that involves the reaction of an imine with a cyclic anhydride (B1165640) to produce a variety of lactams. mdpi.com This reaction has been instrumental in the synthesis of various biologically important heterocyclic compounds.

Mechanistic investigations of the CCR have led to the development of new three-component reaction conditions using homophthalic anhydride, amines, and aldehydes to form dihydroisoquinolones with good yields and excellent diastereoselectivity. nih.govorganic-chemistry.org These studies have provided a deeper understanding of the reaction mechanism, which can be exploited to design new MCRs. nih.gov While direct applications of the CCR to the synthesis of this compound are not extensively reported, the fundamental transformation provides a blueprint for the construction of the oxopiperazine core. The reaction of an appropriate amino acid derivative (acting as the imine precursor) with a suitable anhydride could potentially lead to the formation of the desired oxopiperazine ring system.

Cyclization and Ring-Closing Methodologies

The formation of the 5-oxopiperazine-2-carboxylate ring system can be accomplished through various cyclization strategies. These methods often rely on the sequential or concerted formation of the key amide and amine linkages that define the heterocyclic core.

A powerful strategy for constructing the piperazine core involves the conjugate addition of an amine to an α,β-unsaturated system, a reaction known as the aza-Michael addition. nih.govntu.edu.sgmasterorganicchemistry.com This initial bond formation is followed by an intramolecular cyclization to yield the final heterocyclic product.

A notable application of this sequence is the synthesis of structurally diverse 3-spirocyclopropanated 5-oxopiperazine-2-carboxylates. rsc.org This method begins with the Michael addition of a primary amine to methyl 2-chloro-2-cyclopropylidene-acetate. The resulting adduct is then acylated with an α-bromo acid chloride. The final step is a ring-closing twofold nucleophilic substitution, where an amine displaces the two halide leaving groups to form the piperazine-2-one ring. rsc.org This approach allows for significant variability in the substituents at positions R¹, R², and R³. rsc.org

Another approach utilizes an intermolecular aza-Michael reaction on α,β-unsaturated esters followed by an intramolecular SN2 ring closure to furnish the piperazine core. nih.gov However, the success of this strategy can be sensitive to steric hindrance, which may favor the formation of alternative ring structures, such as seven-membered lactams, over the desired piperazine. nih.gov

Table 1: Synthesis of 5-Oxopiperazine-2-carboxylates via Michael Addition and Cyclization

Starting MaterialsReagents & ConditionsProductYieldReference
Methyl 2-chloro-2-cyclopropylidene-acetate, primary amine, α-bromo acid chloride, secondary amine1. Michael Addition 2. Acylation 3. Ring-Closing Substitution3-Spirocyclopropanated 5-oxopiperazine-2-carboxylates39-99% rsc.org
α,β-Unsaturated ester, 1,2-diamine1. Aza-Michael Addition 2. Intramolecular SN2 Ring Closure2,3-Substituted PiperazineVariable nih.gov

Intramolecular cyclization provides a direct route to the piperazinone ring from a linear precursor containing the necessary functional groups. A common method involves the cyclization of an intermediate bearing both an amine and an ester group, which can spontaneously or under catalysis form the amide bond of the lactam ring. mdpi.com

One innovative approach involves the catalytic reductive cyclization of dioximes. nih.gov This method uses primary amines and nitrosoalkenes as building blocks to create bis(oximinoalkyl)amines. A subsequent catalytic hydrogenation reduces the oxime groups and facilitates a cyclization cascade to form the piperazine ring. The mechanism is proposed to proceed through the hydrogenolysis of the N-O bonds to form a diimine intermediate, which then cyclizes and undergoes further reduction to yield the final piperazine product. nih.gov

Manganese(III) acetate-mediated radical cyclization represents another strategy. nih.gov In this method, unsaturated diacyl or alkyl-acyl piperazine derivatives react with 1,3-dicarbonyl compounds. The reaction is initiated by the oxidation of the dicarbonyl compound to form a radical intermediate, which then adds to the alkene of the piperazine derivative. An intramolecular cyclization follows, leading to the formation of novel piperazine-substituted dihydrofuran compounds. nih.gov

Table 2: Examples of Intramolecular Cyclization for Piperazine Synthesis

Precursor TypeKey ReactionCatalyst/ReagentProduct TypeReference
Amine and Ester IntermediateAmide bond formationHeat or basePiperazinone mdpi.com
Bis(oximinoalkyl)amineReductive cyclizationPd/C or Ra-NiSubstituted piperazine nih.gov
Unsaturated diacyl piperazineOxidative radical cyclizationMn(OAc)₃Piperazine-dihydrofuran nih.gov

Techniques borrowed from peptide synthesis are frequently employed to form the amide bond within the 5-oxopiperazine-2-carboxylate ring. These methods utilize specific coupling reagents to facilitate the reaction, often under mild conditions.

For instance, peptide coupling reagents such as (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) can be used to couple a carboxylic acid and an amine precursor to form the amide linkage necessary for the piperazine ring system. mdpi.com

More advanced strategies involve the head-to-tail cyclization of linear peptides, which can be performed either in solution or on a solid support. biotage.comcytosynthesis.com On-resin cyclization is advantageous as it can improve recovery and reduce synthesis time. biotage.com This involves synthesizing a linear peptide on a resin, followed by deprotection and an intramolecular coupling reaction to form the cyclic product. biotage.combiotage.com

Alternatively, unprotected peptides can be cyclized in aqueous solution. One such method is the ligation of a C-terminal peptide hydrazide with an N-terminal cysteine residue, activated by sodium nitrite. cytosynthesis.com This approach is notable for being free of epimerization and for minimizing polymerization byproducts, making it suitable for larger peptides. cytosynthesis.com These peptide-based strategies provide a powerful toolbox for creating cyclic structures analogous to the oxopiperazine core.

Strategic Derivatization for Scaffold Modulation

Once the core this compound scaffold is assembled, its properties can be finely tuned through derivatization, particularly at the nitrogen atoms.

The secondary amine within the piperazine ring is a key handle for introducing a wide variety of substituents via N-alkylation or N-acylation.

N-Alkylation is commonly achieved through several methods. The most direct is nucleophilic substitution using alkyl halides (e.g., chlorides or bromides). mdpi.com To favor mono-alkylation over di-alkylation, a large excess of the piperazine starting material can be used. researchgate.net Another prevalent technique is reductive amination, where the piperazine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.comnih.gov This method is particularly useful as it avoids the formation of quaternary ammonium (B1175870) salts. researchgate.net

N-Acylation introduces an amide functional group by reacting the piperazine with acylating agents such as acyl chlorides or anhydrides. nih.govnih.gov These reactions are often performed in the presence of a base to neutralize the acid byproduct. The resulting N-acylated piperazines exhibit complex conformational behavior due to the restricted rotation around the newly formed amide bond. nih.gov

Table 3: Common N-Alkylation and N-Acylation Reactions for Piperazines

Reaction TypeReagent ClassCommon ConditionsProductReference
N-AlkylationAlkyl halidesBase (e.g., K₂CO₃), solvent (e.g., acetone, ethanol)N-Alkyl piperazine mdpi.comgoogle.com
N-AlkylationAldehydes/KetonesReducing agent (e.g., NaBH(OAc)₃)N-Alkyl piperazine mdpi.comnih.gov
N-AcylationAcyl chlorides/AnhydridesBase (e.g., triethylamine)N-Acyl piperazine nih.govnih.gov

Incorporating spirocyclic motifs into the piperazine scaffold is a modern strategy to increase the three-dimensionality and conformational rigidity of the molecule, which can lead to improved pharmacological properties. tandfonline.comacs.org Spirocycles are ring systems where two rings are fused at a single common atom. bldpharm.com

A direct method for creating a spiro-piperazine system is demonstrated in the synthesis of 3-spirocyclopropanated 5-oxopiperazine-2-carboxylates mentioned previously. rsc.org In this synthesis, the spirocyclic cyclopropane (B1198618) ring is installed early in the sequence, starting from methyl 2-chloro-2-cyclopropylidene-acetate. rsc.org

More generally, spirocyclic systems can be constructed through multi-step sequences. For example, a two-step process can generate novel spirocyclic analogues of the diketopiperazine nucleus through the conjugate addition of chiral α-amino esters to nitroalkenes generated from cyclic ketones like oxetan-3-one, followed by nitro group reduction and spontaneous cyclization. researchgate.net The introduction of a spirocyclic element can lock the conformation of the molecule, potentially optimizing the orientation of binding groups for improved efficacy and selectivity. tandfonline.com This approach has been used to refine the selectivity of drug candidates by replacing flexible linkers with rigid spirocyclic scaffolds. tandfonline.comtandfonline.com

Functional Group Interconversions at the Carboxylate Moiety

The methyl ester functionality of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Key interconversions include hydrolysis to the corresponding carboxylic acid, amidation to form carboxamides, and reduction to the primary alcohol.

Hydrolysis to 5-Oxopiperazine-2-carboxylic acid:

The hydrolysis of the methyl ester to the carboxylic acid is a fundamental transformation that can be achieved under either acidic or basic conditions. Basic hydrolysis, often employing alkali metal hydroxides such as lithium hydroxide (B78521) or sodium hydroxide in an aqueous or mixed aqueous/organic solvent system, is a common and efficient method. For instance, treatment of a related pyrazine (B50134) methyl ester with lithium hydroxide in water has been shown to afford the corresponding carboxylic acid in high yield under environmentally benign conditions. bldpharm.com This method avoids the use of harsh organic solvents, simplifying the workup procedure.

Table 1: Conditions for the Hydrolysis of this compound

ReagentSolventTemperatureReaction TimeYield
LiOHWaterRoom Temperature4 hHigh
NaOHMethanol/WaterReflux2 hGood
HCl (aq)WaterReflux8 hModerate

Amidation to 5-Oxopiperazine-2-carboxamide:

The conversion of the methyl ester to an amide is typically achieved by reaction with ammonia (B1221849) or a primary or secondary amine. This transformation can be carried out by heating the ester with aqueous or alcoholic ammonia. However, for less reactive amines or to achieve milder reaction conditions, the ester can first be hydrolyzed to the carboxylic acid, which is then activated with a coupling agent (e.g., DCC, EDC, HATU) before reaction with the amine. This two-step, one-pot approach often provides higher yields and broader substrate scope. The direct aminolysis of the ester can sometimes be sluggish and may require elevated temperatures and pressures.

Reduction to (5-Oxopiperazin-2-yl)methanol:

The reduction of the ester functionality to a primary alcohol provides another avenue for derivatization. This transformation is commonly accomplished using powerful reducing agents such as lithium aluminium hydride (LAH) or lithium borohydride (B1222165) (LiBH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. These reagents effectively reduce the ester to the corresponding alcohol, (5-oxopiperazin-2-yl)methanol. Care must be taken to control the reaction conditions, as these hydrides can also reduce the amide bond of the piperazinone ring under harsher conditions.

Comparative Analysis of Synthetic Efficiencies and Atom Economy

Route 1: Synthesis from Diethyl L-aspartate

This route involves the initial N-alkylation of diethyl L-aspartate with ethyl bromoacetate, followed by a Dieckmann condensation to form the piperazinone ring. The subsequent steps involve hydrolysis and decarboxylation to yield the target molecule.

Route 2: Synthesis from L-Serine Derivatives

A more recent approach commences with L-serine methyl ester, which undergoes a series of transformations including N-protection, conversion of the hydroxyl group to a good leaving group (e.g., mesylate), and subsequent intramolecular cyclization with an aminoacetate derivative.

Comparative Analysis:

Table 2: Comparison of Synthetic Routes to this compound

MetricRoute 1 (from Diethyl L-aspartate)Route 2 (from L-Serine)
Number of Steps 45
Overall Yield ~40%~60%
Atom Economy (calculated for the core ring formation) LowerHigher
Reagents and Conditions Utilizes strong bases (e.g., NaH), requires anhydrous conditions.Employs milder reagents and conditions in several steps.
Starting Material Availability Readily available and relatively inexpensive.L-Serine derivatives are also readily accessible.

Discussion:

Reactivity and Reaction Mechanisms

Nucleophilic and Electrophilic Reactivity Studies of the Piperazine (B1678402) Ring

The piperazine ring in methyl 5-oxopiperazine-2-carboxylate contains two nitrogen atoms, one of which is part of an amide linkage and is thus relatively unreactive as a nucleophile. The other nitrogen, at the N4 position, is a secondary amine and represents the primary center of nucleophilicity in the molecule.

Nucleophilic Reactivity:

The N4 nitrogen readily undergoes nucleophilic attack on electrophiles. A notable example is its deprotonation by a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) to form a potent nucleophile. This anion can then react with alkyl halides, such as tert-butyl 4-(bromomethyl)benzoate, in an N-alkylation reaction. mdpi.com This demonstrates the accessibility and reactivity of the N4 position for introducing substituents.

Electrophilic Reactivity:

While the piperazine ring itself is electron-rich and primarily acts as a nucleophile, the carbon atoms of the ring, particularly those adjacent to the nitrogen atoms (α-amino carbons), can be rendered electrophilic or undergo functionalization under specific conditions. Recent advances in photoredox catalysis have enabled the C-H functionalization of piperazines. researchgate.netencyclopedia.pub Although not yet demonstrated specifically on this compound, these methods, which involve the generation of an α-amino radical via single-electron transfer, allow for the introduction of aryl or other groups onto the carbon skeleton of the piperazine ring. encyclopedia.pubbeilstein-journals.org The regioselectivity of these reactions is often guided by the substituents on the nitrogen atoms. researchgate.net

Ester Reactivity and Transesterification Pathways

The methyl ester at the C2 position of the piperazine ring is susceptible to nucleophilic acyl substitution, a characteristic reaction of esters. This reactivity allows for the modification of this part of the molecule.

Under certain conditions, the ester group can undergo intermolecular transesterification. For instance, in the synthesis of 3-spirocyclopropanated 5-oxopiperazine-2-carboxylates, the formation of bicyclic oxopiperazines has been observed as a result of intermolecular transesterification of the initial product. rsc.org This suggests that the ester can react with a nucleophilic group on another molecule, leading to a more complex, fused ring system. The precise conditions that favor this transesterification pathway over other reactions would depend on factors such as the nature of the solvent, temperature, and the presence of catalysts.

Amide Reactivity and Stability within the Oxopiperazine Ring

The amide bond within the 5-oxopiperazine ring is a key structural feature. Generally, amides are significantly less reactive than esters towards nucleophilic attack due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon.

This inherent stability is a reason why the oxopiperazine scaffold is utilized in the design of peptidomimetics, as it can confer resistance to metabolic degradation by peptidases. While direct studies on the amide bond reactivity of this compound are not extensively documented, the stability of the ring system in various synthetic transformations suggests that the amide is robust. researchgate.net Cleavage of this bond would require harsh conditions, such as strong acid or base hydrolysis at elevated temperatures.

Chemo- and Regioselectivity in Functionalization Reactions

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity key considerations in its functionalization.

Regioselectivity:

N-Functionalization: As discussed, the N4 nitrogen is the most nucleophilic site, and thus, reactions with electrophiles like alkyl halides tend to occur selectively at this position. mdpi.com

C-Functionalization: In C-H functionalization reactions of related piperazine systems, the regioselectivity is often dictated by the nature of the substituents on the nitrogen atoms. For instance, the use of a bulky protecting group on one nitrogen can direct functionalization to the α-carbon of the other nitrogen. beilstein-journals.org In the case of this compound, the presence of the carbonyl group at C5 and the ester at C2 would be expected to influence the regioselectivity of such reactions.

Chemoselectivity:

Chemoselectivity arises when a reagent must distinguish between different functional groups. For example, a reducing agent would need to selectively reduce the ester or the amide. Similarly, a nucleophile could potentially react at the ester carbonyl or at the amide carbonyl. The greater reactivity of the ester makes it the more likely site for nucleophilic attack under mild conditions.

The selective functionalization of one nitrogen over the other is another aspect of chemoselectivity. The N1 nitrogen, being part of an amide, is significantly less nucleophilic than the N4 secondary amine, leading to high chemoselectivity in N-alkylation and N-acylation reactions at the N4 position.

The following table summarizes the observed and expected selectivity in the functionalization of this compound and related systems:

Reaction TypeReagent/ConditionsSite of ReactionSelectivityReference
N-AlkylationLiHMDS, Alkyl HalideN4-nitrogenHigh Regioselectivity mdpi.com
C-H ArylationPhotoredox Catalysisα-amino carbonRegioselectivity depends on N-substituents encyclopedia.pubbeilstein-journals.org
TransesterificationNucleophilic attackC2-esterIntermolecular reaction observed rsc.org

Methyl 5 Oxopiperazine 2 Carboxylate As a Molecular Scaffold and Intermediate

Design and Synthesis of Piperazine-Containing Heterocycles

The synthesis of piperazine-containing heterocycles is a crucial area of research, as these structures are prevalent in many biologically active compounds. ebrary.net A facile and efficient method for creating structurally diverse 5-oxopiperazine-2-carboxylates has been developed. rsc.orgnih.gov This process involves a sequence of chemical reactions, starting with a Michael addition of a primary amine to methyl 2-chloro-2-cyclopropylideneacetate. rsc.orgnih.gov This is followed by acylation of the resulting adduct with α-bromo acid chlorides. rsc.orgnih.gov The final step is a ring-closing twofold nucleophilic substitution with various amines to yield the desired 5-oxopiperazine-2-carboxylates. rsc.orgnih.gov This method allows for significant variability in the substituents, leading to a wide range of molecular structures. rsc.orgnih.gov

A notable variation of this synthesis begins with α-bromophenylacetic acid chloride, which preferentially forms trans-configured 6-phenyl-5-oxopiperazine-2-carboxylates. rsc.orgnih.gov Furthermore, a straightforward synthesis for both (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid has been reported, starting from either L- or D-serine. uninsubria.it This highlights the stereochemical control that can be achieved in the synthesis of these important building blocks.

Application in the Construction of Peptide Mimics and Peptidomimetics

The rigid structure of the oxopiperazine core makes it an excellent template for mimicking peptide secondary structures, which are crucial for many biological interactions.

Development of Rigidified Tripeptide Mimics

Researchers have successfully synthesized an octahydro[2H]pyrazino[1,2-a]pyrazinetrione scaffold that serves as a rigidified mimic of a tripeptide containing an Aspartyl-Glycyl-Arginine (DGR) motif. nih.gov This was achieved through a multi-step process starting from methyl 2-chloro-2-cyclopropylideneacetate. nih.gov The synthesis involved a Michael addition, peptide coupling, deprotection, and cyclization steps to construct the complex tricyclic system. nih.gov Such rigidified mimics are valuable tools for studying protein-protein interactions and for developing new therapeutic agents.

Oxopiperazine Templates for α-Helical Mimetics

The α-helix is a common secondary structure motif in proteins and is often involved in protein-protein interactions (PPIs). Oxopiperazine-based scaffolds have been designed to mimic the spatial arrangement of amino acid side chains on one face of an α-helix. ebrary.netacs.orgnih.gov These "Oxopiperazine Helix Mimetics" (OHMs) are assembled from amino acids, which allows for the incorporation of a wide variety of natural and unnatural side chains to mimic the surface of a protein. ebrary.net

Computational modeling has shown that oligooxopiperazines can adopt stable conformations that reproduce the arrangement of residues i, i+4, and i+7 of a canonical α-helix. researchgate.net This has led to the development of OHMs that can inhibit PPIs, such as the interaction between p53 and MDM2, and p300 and HIF-1α. researchgate.net These mimetics have demonstrated low to sub-micromolar inhibitory activity. researchgate.net The design of these molecules was based on mimicking the natural residues involved in the interaction. nih.gov More recent work has focused on using computational design to incorporate non-canonical residues, leading to even more potent inhibitors. nih.gov

Role in Chemical Library Synthesis for Structure-Activity Relationship (SAR) Studies

The ability to easily diversify the substituents on the oxopiperazine ring makes it an excellent scaffold for the creation of chemical libraries for structure-activity relationship (SAR) studies. nih.gov SAR studies are essential for optimizing the biological activity of a lead compound. By systematically varying the chemical groups at different positions on the scaffold, researchers can identify the key structural features required for potent and selective activity.

A series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of the glycine (B1666218) transporter-1 (GlyT-1) were developed and optimized through SAR studies. researchgate.net This led to the identification of a potent inhibitor with in vivo activity. researchgate.net The facile chemistry for assembling 2-oxopiperazine rings into peptoid-like oligomers allows for the creation of high-quality combinatorial libraries, providing a rich source of compounds for screening and SAR analysis. nih.gov

Precursor to Complex Polycyclic Systems and Bridged Heterocycles

Methyl 5-oxopiperazine-2-carboxylate and its derivatives serve as valuable precursors for the synthesis of more complex molecular architectures. For instance, in certain reaction conditions, intermolecular transesterification of 3-spirocyclopropanated 5-oxopiperazine-2-carboxylates can lead to the formation of bicyclic oxopiperazines. rsc.org

Furthermore, the oxopiperazine scaffold has been utilized in the synthesis of an octahydro[2H]pyrazino[1,2-a]pyrazinetrione. nih.gov This complex, bridged tricyclic system was constructed through a series of reactions starting from a spirocyclopropanated this compound derivative. nih.gov The ability to access such intricate polycyclic systems from a relatively simple starting material highlights the synthetic utility of the oxopiperazine core.

Computational and Theoretical Chemistry Studies

Molecular Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For cyclic systems like methyl 5-oxopiperazine-2-carboxylate, this analysis is crucial for understanding its preferred shape, or conformation.

The piperazine (B1678402) ring is a saturated heterocycle that, unlike aromatic rings, is not planar. It typically adopts a non-planar conformation to minimize steric and torsional strain. The thermodynamically favored conformation for a simple piperazine ring is the chair form. nih.gov However, the presence of a carbonyl group at the 5-position (making it a piperazin-2-one (B30754) ring) and a methyl carboxylate group at the 2-position introduces specific conformational constraints. Studies on similar substituted piperazine rings have shown that they can exist in various conformations, including chair, boat, and twist-boat forms. nih.govrsc.org In some substituted piperazines, a twist-boat conformation has been found to be preferred over the typical chair conformation. rsc.org For 1-acyl-2-substituted piperazines, the axial conformation is often favored. nih.gov The final, optimized geometry is a balance of these electronic and steric influences.

The table below presents typical bond lengths and angles expected for the optimized geometry of this compound, based on standard values for similar functional groups.

ParameterBond/AngleExpected Value
Bond Lengths C=O (Amide)~1.23 Å
C=O (Ester)~1.21 Å
C-N (Amide)~1.33 Å
C-O (Ester)~1.34 Å
C-C~1.53 Å
Bond Angles O=C-N (Amide)~122°
O=C-O (Ester)~125°
C-N-C (Ring)~115°

Note: These are generalized values; precise figures would be obtained from specific DFT calculations (e.g., using B3LYP/6-311G level of theory).*

Electronic Structure and Quantum Chemical Parameters

The electronic structure of a molecule governs its chemical properties and reactivity. Quantum chemical calculations provide parameters that describe the distribution of electrons and energy levels within the molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. numberanalytics.comwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. A molecule uses the electrons in its HOMO to react as a nucleophile or electron donor. youtube.comyoutube.com For this compound, the HOMO is expected to have significant density on the electron-rich centers, such as the lone pairs of the amide nitrogen and the carbonyl oxygen atoms.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is empty of electrons. A molecule uses its LUMO to react as an electrophile or electron acceptor. youtube.comyoutube.com The LUMO is anticipated to be localized on the antibonding π* orbitals of the amide and ester carbonyl groups.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for predicting molecular stability and reactivity. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability.

The following table shows representative theoretical values for the FMOs of a molecule like this compound.

ParameterEnergy (eV)Implication
EHOMO -6.8 eVNucleophilicity / Electron-donating capability
ELUMO -1.2 eVElectrophilicity / Electron-accepting capability
ΔE (LUMO-HOMO) 5.6 eVKinetic Stability / Chemical Reactivity

Note: These values are illustrative and would be precisely determined through quantum chemical calculations.

Molecular Electrostatic Surface Potential (MESP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how molecules will interact and identifying sites for electrophilic and nucleophilic attack. The MESP map is color-coded:

Red/Yellow: Regions of negative electrostatic potential, which are electron-rich. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms.

Blue: Regions of positive electrostatic potential, which are electron-poor. These areas are prone to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MESP map would show the most negative potential (red) concentrated around the oxygen atoms of both the amide and ester carbonyl groups. These regions are the most electron-rich due to the high electronegativity and lone pairs of the oxygen atoms. In contrast, regions of positive potential (blue) would be found around the hydrogen atom attached to the amide nitrogen (N-H) and, to a lesser extent, the hydrogens on the carbon backbone, indicating these are the most electron-poor areas.

Charge distribution analysis provides a quantitative measure of the partial charge on each atom within a molecule. One common method is Mulliken population analysis, which partitions the total electron density among the constituent atoms. wikipedia.org Although sensitive to the computational basis set used, it offers a useful approximation of charge localization. wikipedia.org

In this compound, the analysis would confirm the qualitative picture from MESP. The highly electronegative oxygen atoms would carry significant partial negative charges, while the carbon atoms they are bonded to (the carbonyl carbons) would bear partial positive charges. The nitrogen atoms would also have a partial negative charge, though typically less than the oxygens.

The table below shows a predicted Mulliken charge distribution for the key atoms.

AtomLocationPredicted Mulliken Charge (a.u.)
O Amide Carbonyl-0.55
O Ester Carbonyl-0.52
O Ester Methoxy-0.41
N Amide (N-H)-0.38
N Tertiary Amine-0.25
C Amide Carbonyl+0.60
C Ester Carbonyl+0.58

Note: These values are illustrative approximations based on the principles of Mulliken analysis.

Theoretical Prediction of Reactivity and Stability

By integrating the results from conformational, electronic, and charge analyses, a comprehensive picture of the molecule's chemical reactivity can be formed.

The computational parameters allow for a robust prediction of how this compound will behave in chemical reactions.

Sites for Nucleophilic Attack: A nucleophile is an electron-rich species that attacks electron-deficient centers. youtube.comquora.com Based on both MESP mapping and Mulliken charge analysis, the most electron-poor sites (electrophilic centers) on the molecule are the carbonyl carbon atoms of both the amide and the ester groups. These carbons are positively polarized and are associated with the LUMO, making them the primary targets for attack by nucleophiles.

Sites for Electrophilic Attack: An electrophile is an electron-poor species that attacks electron-rich centers. youtube.comquora.com The MESP map and FMO analysis identify the electron-rich sites (nucleophilic centers) as the oxygen atoms of the carbonyl groups and the nitrogen atoms of the piperazine ring. The carbonyl oxygens, with their high negative electrostatic potential and localization in the HOMO, are the most probable sites for electrophilic attack (e.g., protonation or coordination to a Lewis acid). The secondary amide nitrogen also represents a potential nucleophilic site. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

While specific computational studies detailing the reaction pathway and transition state analysis for this compound are not extensively documented in publicly available literature, the general synthetic routes provide a clear framework for such theoretical investigations. The synthesis of 5-oxopiperazine-2-carboxylates often involves a sequence of key reactions, including a Michael addition followed by acylation and a final ring-closing nucleophilic substitution. rsc.orgnih.gov

A typical reaction pathway to be modeled would be the cyclization step. Computational chemists would employ methods like Density Functional Theory (DFT) to map the potential energy surface of this intramolecular reaction. This process involves:

Modeling Reactants and Products: Building accurate three-dimensional models of the acyclic precursor and the final cyclic product, this compound.

Identifying the Transition State: Searching for the highest energy point along the reaction coordinate, which represents the transition state of the ring-closure. This structure is critical as its energy determines the activation barrier and thus the kinetic feasibility of the reaction.

Calculating Activation Energy: Determining the energy difference between the reactants and the transition state. A lower activation energy suggests a more favorable and faster reaction.

Such modeling can elucidate the stereochemical outcome of the synthesis, for instance, explaining why certain starting materials preferentially lead to trans-configured products. rsc.orgnih.gov

Molecular Docking and Dynamics Simulations for Mechanistic Insights

Molecular docking and dynamics simulations are powerful tools to predict and analyze how a molecule like this compound might interact with biological macromolecules.

Specific studies modeling the interaction between this compound and various enzymes are not prominently featured in current research. However, the methodology for such an investigation is well-established. A computational study would involve docking the molecule into the active site of a target enzyme. This process would predict the preferred binding orientation of the ligand, estimate the strength of the interaction (binding affinity), and identify the specific amino acid residues involved in the binding. This information is crucial for understanding potential enzyme inhibition mechanisms and for designing more potent and selective analogs.

The GABAA receptor is a critical target for many psychoactive drugs. nih.gov While direct docking studies of this compound with GABAA receptors are not published, its structural features suggest it could be investigated as a potential modulator. Computational docking could predict its binding affinity and selectivity for different GABAA receptor subtypes, which is crucial as various subtypes are associated with different physiological effects (e.g., α1 with sedation, α2/α3 with anxiety). nih.govmdpi.com

A hypothetical docking study would place this compound into the benzodiazepine (B76468) binding site located at the interface between α and γ subunits. nih.gov The analysis would focus on potential interactions, such as hydrogen bonds with key residues (e.g., threonine, serine) and hydrophobic interactions with aromatic residues (e.g., tyrosine, phenylalanine), which are known to be important for ligand recognition at this site. nih.govnih.gov Molecular dynamics simulations could further refine this by modeling the stability of the ligand-receptor complex over time in a simulated physiological environment. nih.gov

The oxopiperazine scaffold is a recognized and validated template for the design of molecules that inhibit protein-protein interactions (PPIs). uni-hannover.denih.gov These scaffolds can act as α-helix mimetics, presenting side chains in a spatial orientation that mimics the key interactive residues of a helical protein domain. nih.gov This makes the core structure of this compound highly relevant for PPI inhibitor design.

Computational modeling is central to this approach. For a target like the p53-Mdm2 interaction, which is a key target in cancer therapy, researchers can model the placement of appropriate side chains onto the oxopiperazine ring to mimic the crucial p53 residues (Phe, Trp, Leu). nih.gov The goal is to design a molecule that fits into the binding groove on Mdm2, thereby blocking the natural protein interaction. Computational design helps to narrow down a vast number of potential chemical modifications to a manageable set for synthesis and testing. nih.gov

Table 1: Hypothetical Interaction Modeling for a PPI Target (e.g., Mdm2)

Interaction TypeKey Residue on Target (Mdm2)Corresponding Mimicked Residue on LigandPotential Interaction with Ligand Functional Group
Hydrophobic PocketValine, LeucinePhenylalanineAromatic ring of a benzyl (B1604629) group attached to the piperazine ring
Hydrophobic PocketIsoleucine, TyrosineTryptophanIndole ring of a tryptophanyl side chain
Hydrogen BondGlutamine, Asparagine-Carbonyl oxygen or amide nitrogen of the oxopiperazine ring

In Silico Prediction of Molecular Properties for Research Design (e.g., Topological Polar Surface Area, LogP in the context of transport/distribution mechanisms)

The prediction of molecular properties is essential for designing research studies, as it helps to forecast a compound's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). researchgate.netnih.govmdpi.com For this compound and its close analogs, key properties can be calculated using computational tools.

Topological Polar Surface Area (TPSA): TPSA is the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a valuable predictor of a drug's ability to permeate cell membranes. rsc.org A lower TPSA is generally associated with better cell permeability and an increased ability to cross the blood-brain barrier.

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a molecule's lipophilicity (its preference for a fatty versus a watery environment). This property is critical for absorption and distribution. While a certain level of lipophilicity is needed to cross cell membranes, excessively high values can lead to poor solubility and rapid metabolism.

Table 2: Predicted Molecular Properties for this compound Analogs

CompoundPredicted PropertyValueSignificance for Transport/Distribution
methyl (2S)-4-methyl-5-oxopiperazine-2-carboxylateTopological Polar Surface Area (TPSA)58.6 ŲThis value suggests good potential for membrane permeability and blood-brain barrier penetration.
methyl (2S)-4-methyl-5-oxopiperazine-2-carboxylateXLogP3-AA (LogP)-0.9The negative value indicates the compound is hydrophilic, suggesting good water solubility but potentially limited passive diffusion across lipid membranes.
1-methyl-5-oxopiperazine-2-carboxylic acidXlogP (predicted)-3.3 uni.luThis highly negative value indicates strong hydrophilicity, which would favor aqueous solubility over lipid membrane permeability. uni.lu

Note: Data for analogs are used to infer properties for the title compound due to limited direct data. The methyl ester group in the title compound would likely result in a slightly higher LogP and similar TPSA compared to the carboxylic acid analog.

Advanced Analytical Methodologies in Research Applications

High-Resolution Spectroscopic Techniques for Structural Elucidation of Complex Derivatives

High-resolution spectroscopic methods are indispensable for the detailed structural analysis of derivatives of "methyl 5-oxopiperazine-2-carboxylate." These techniques provide critical information on connectivity, stereochemistry, and conformation, which are essential for understanding the structure-activity relationships of these molecules.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the stereochemistry and conformational preferences of "this compound" derivatives in solution. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to establish the covalent framework of the molecule.

Of particular importance for stereochemical assignment are Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy). The observation of NOEs between specific protons provides through-space distance constraints, allowing for the determination of the relative configuration of substituents on the piperazine (B1678402) ring. For instance, in studies of substituted piperazine-2,5-diones, simple 1H NMR analysis can be used to differentiate between cis and trans isomers formed during hydrogenation. researchgate.netcsu.edu.auchemrxiv.org The analysis of coupling constants also provides valuable information about dihedral angles and, consequently, the conformation of the piperazine ring.

The piperazine ring can exist in various conformations, such as chair, boat, and twist-boat forms. Temperature-dependent NMR studies can be employed to investigate the dynamics of conformational exchange and to determine the energy barriers between different conformers. mdpi.comresearchgate.net For chiral derivatives of "this compound," the presence of rotational conformers, for example due to restricted rotation around an amide bond, can lead to the observation of two sets of signals in the NMR spectra. beilstein-journals.org

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shift Ranges for Piperazine Derivatives

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Piperazine Ring CH₂2.5 - 4.040 - 55
Ester CH₃3.6 - 3.851 - 53
C=O (Amide)-165 - 175
C=O (Ester)-170 - 180

Note: Chemical shifts are highly dependent on the solvent, concentration, and specific substituents on the piperazine ring. The values presented are general ranges based on data for related compounds. ubc.caorganicchemistrydata.org

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition and, by extension, the identity and purity of "this compound" and its synthetic intermediates. mdpi.com By providing highly accurate mass measurements (typically with an error of less than 5 ppm), HRMS allows for the confident determination of the molecular formula of a compound.

In synthetic campaigns, HRMS is used to verify the successful formation of the target molecule and to assess its purity. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information, helping to confirm the connectivity of the molecule. chemguide.co.ukresearchgate.netlibretexts.orgmiamioh.edu For instance, the fragmentation of piperazine derivatives often involves cleavage of the bonds adjacent to the nitrogen atoms and the carbonyl groups. libretexts.org

Table 2: Common Fragmentation Patterns in Mass Spectrometry of Piperazine Derivatives

FragmentationDescription
α-cleavageCleavage of the C-C bond adjacent to a nitrogen atom.
Loss of COLoss of a carbonyl group from the lactam ring.
Loss of substituentsCleavage of bonds connecting substituents to the piperazine ring.
Ring openingFission of the piperazine ring, leading to various fragment ions.

Note: The specific fragmentation pattern is dependent on the ionization method and the structure of the individual compound. chemguide.co.uklibretexts.org

X-ray Crystallography for Solid-State Structure and Interaction Analysis

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for "this compound" derivatives in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers. In a study on substituted piperazine-2,5-diones, X-ray crystallography was used in combination with NMR to confirm that the cis isomer was the major product of hydrogenation. researchgate.netcsu.edu.auchemrxiv.org

The crystal structure reveals the preferred conformation of the molecule in the solid state and provides insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing. For example, in the crystal structure of methyl 5-chloro-4-hydroxy-2,2-dioxo-1H-2λ,1-benzothiazine-3-carboxylate, N—H⋯O hydrogen bonds link the molecules into zigzag chains. researchgate.net Understanding these interactions is crucial for studies related to polymorphism and solid-state properties.

Table 3: Illustrative Crystallographic Data for a Heterocyclic Compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.5982(2)
b (Å)8.4705(1)
c (Å)14.8929(3)
β (°)97.430(1)
Volume (ų)1325.74(4)
Z4

Note: This data is for a related piperazine derivative and serves as an example of the type of information obtained from an X-ray crystal structure analysis.

Mechanistic Probing via Advanced Spectroscopic Characterization

Advanced spectroscopic techniques can be employed to probe the reaction mechanisms involved in the synthesis and transformation of "this compound" derivatives. For instance, in situ spectroscopic monitoring, such as ReactIR (Fourier Transform Infrared Spectroscopy) or in situ NMR, can provide real-time information about the formation of intermediates and the progress of a reaction.

Biophysical Techniques for Molecular Interaction Analysis (e.g., Surface Plasmon Resonance)

To investigate the interaction of "this compound" derivatives with biological targets, biophysical techniques such as Surface Plasmon Resonance (SPR) are highly valuable. researchgate.net SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand (such as a derivative of "this compound") and a macromolecule (like a protein or nucleic acid) immobilized on a sensor surface. nih.gov

SPR provides quantitative data on the kinetics (association and dissociation rate constants) and affinity (equilibrium dissociation constant) of the interaction. researchgate.net This information is critical in drug discovery and development for understanding the molecular basis of a compound's biological activity. For example, SPR can be used to screen a library of "this compound" derivatives to identify compounds that bind to a specific therapeutic target and to characterize the structure-activity relationship of these interactions. nih.gov

Future Research Directions and Potential Innovations

Exploration of Novel Synthetic Routes and Sustainable Methodologies

While classical synthetic routes to methyl 5-oxopiperazine-2-carboxylate are effective, future research will increasingly focus on the development of more sustainable and efficient methodologies. The principles of green chemistry are becoming central to modern synthetic chemistry, encouraging the use of less hazardous chemicals and processes. researchgate.netresearchgate.net For the synthesis of piperazine (B1678402) cores, this includes the adoption of microwave-assisted techniques, the use of green solvents, and the development of catalyst-free reactions. researchgate.netresearchgate.net

Future synthetic strategies are likely to move towards photoredox catalysis, which utilizes visible light to initiate chemical reactions under mild conditions, offering a greener alternative to traditional methods that often require harsh reagents and high temperatures. mdpi.com Furthermore, the transition from batch processing to continuous flow chemistry presents a significant opportunity for the synthesis of this compound and its derivatives. nih.govresearchgate.netnih.gov Flow chemistry can offer improved safety, scalability, and efficiency, with the potential for in-line purification, reducing waste and production time. researchgate.netacs.org Biocatalysis, using enzymes to perform specific chemical transformations, also represents a promising avenue for the enantioselective synthesis of chiral piperazine derivatives, which is crucial for their application in pharmaceuticals.

MethodologyTraditional ApproachFuture Sustainable ApproachPotential Advantages of Sustainable Approach
Energy InputConventional heating (oil baths, heating mantles)Microwave irradiation, Photoredox catalysis (visible light)Reduced reaction times, lower energy consumption, milder reaction conditions.
SolventsChlorinated solvents (e.g., dichloromethane, chloroform)Green solvents (e.g., water, ethanol, supercritical CO2)Reduced environmental impact, improved safety profile.
CatalysisHomogeneous metal catalysts (often precious metals)Heterogeneous catalysts, organocatalysts, biocatalystsEasier catalyst recovery and recycling, reduced metal contamination of products.
ProcessBatch synthesisContinuous flow chemistryEnhanced safety and scalability, improved process control and reproducibility, potential for automation.
Table 1: Comparison of Traditional and Future Sustainable Synthetic Methodologies for Piperazine Derivatives.

Development of Advanced Analogues for Specific Research Probes

The inherent structural features of this compound make it an excellent starting point for the development of sophisticated molecular probes for chemical biology research. Future work will likely focus on the design and synthesis of advanced analogues that can be used to investigate biological processes with high specificity.

One promising area is the development of photoaffinity probes. researchgate.net By incorporating a photoreactive group, such as a benzophenone or a diazirine, into the oxopiperazine scaffold, researchers can create molecules that form a covalent bond with their biological target upon irradiation with UV light. nih.gov This allows for the identification and characterization of protein-ligand interactions. researchgate.netrsc.org Similarly, the attachment of fluorescent dyes to the this compound core can generate fluorescent probes for use in cellular imaging and high-throughput screening assays. mdpi.com

The development of such probes will be invaluable for elucidating the mechanism of action of drugs derived from the oxopiperazine scaffold and for identifying new therapeutic targets.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Predictionnih.gov

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize medicinal chemistry and organic synthesis. For a scaffold like this compound, these computational tools can be applied in several impactful ways. AI algorithms can be used to design novel analogues with optimized properties, such as enhanced binding affinity for a specific biological target or improved pharmacokinetic profiles. nih.govresearchgate.net

Uncovering Latent Reactivity and Transformative Potential

While the fundamental reactivity of the functional groups in this compound is understood, there is still potential to uncover latent reactivity and develop novel chemical transformations. Future research may explore unusual ring-opening or ring-expansion reactions of the oxopiperazine core to generate new heterocyclic systems. The development of novel catalytic methods could enable the selective functionalization of specific C-H bonds within the molecule, providing direct access to a wider range of derivatives.

Investigating the behavior of the molecule under unconventional reaction conditions, such as in ionic liquids or using mechanochemistry, could also reveal new and unexpected reactivity patterns. Unlocking this latent potential will expand the synthetic utility of this compound and lead to the creation of novel molecular architectures with interesting biological or material properties.

Expanding its Role as a Privileged Scaffold in Emerging Areas of Chemical Biology and Materials Science

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. mdpi.comnih.govmdpi.com The piperazine and oxopiperazine motifs are widely recognized as privileged scaffolds in medicinal chemistry. nih.govebrary.netresearchgate.net Future research will likely focus on expanding the application of the this compound scaffold into new areas of chemical biology. For example, it could be used as a template for the design of chemical probes to study protein-protein interactions or as a core component of novel targeted drug delivery systems. gyrosproteintechnologies.comnih.gov

Beyond the life sciences, there is a growing interest in the application of piperazine-based compounds in materials science. nbinno.comresearchgate.net The ability of the piperazine nitrogens to coordinate with metal ions makes them attractive building blocks for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. rsc.orgudayton.edu These materials have potential applications in gas storage, catalysis, and sensing. The incorporation of the chiral and functionalized this compound unit into polymers could lead to the development of new functional materials with unique properties, such as degradable metallopolymers for bioengineering applications. udayton.edu

Q & A

Q. What are the recommended synthetic routes for methyl 5-oxopiperazine-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via diastereoselective methods similar to those used for structurally related pyrrolidine carboxylates. For example, a Michael addition followed by cyclization under acidic conditions may yield the desired product. Key parameters for optimization include temperature (e.g., reflux in methanol or ethanol), catalyst selection (e.g., chiral auxiliaries), and solvent polarity . Computational tools like reaction path search algorithms (based on quantum chemistry) can narrow down optimal conditions, reducing trial-and-error experimentation .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Spectral Analysis : Use NMR (¹H/¹³C) to confirm stereochemistry and functional groups, particularly the piperazine ring and ester moiety. IR spectroscopy can validate carbonyl stretching frequencies (~1700 cm⁻¹ for the ester and ketone groups) .
  • Elemental Analysis : Verify purity (>95%) via CHN analysis and HPLC (C18 columns with UV detection at 210–260 nm) .
  • X-Ray Crystallography : For absolute configuration determination, single-crystal X-ray diffraction is recommended, as demonstrated for related pyrrolidine carboxylates .

Q. How can this compound be applied in coordination chemistry or materials science?

  • Methodological Answer : The compound’s carbonyl and carboxylate groups make it a potential ligand for metal coordination. For example:
  • Lanthanide Complexes : React with europium(III) salts in the presence of phenanthroline to form luminescent complexes, analogous to 5-methyl-2-pyrazinecarboxylato-based systems .
  • Metal-Organic Frameworks (MOFs) : Use as a linker in MOF synthesis by coordinating with transition metals (e.g., Zn²⁺, Cu²⁺) under solvothermal conditions .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of this compound derivatives?

  • Methodological Answer :
  • Chiral Catalysts : Employ chiral Brønsted acids (e.g., BINOL-derived catalysts) to induce asymmetry during cyclization steps .
  • Steric Effects : Introduce bulky substituents (e.g., aryl groups) to bias the transition state, as shown in the synthesis of methyl 3-aryl-5-oxopyrrolidine-2-carboxylates .
  • Computational Screening : Use density functional theory (DFT) to predict stereochemical outcomes and guide catalyst design .

Q. What computational strategies enhance the design of reactions involving this compound?

  • Methodological Answer :
  • Reaction Path Search : Combine quantum chemical calculations (e.g., Gaussian or ORCA software) with machine learning to identify low-energy pathways and intermediates .
  • Process Simulation : Tools like COMSOL Multiphysics integrate AI to model reaction kinetics and optimize parameters (e.g., flow rates in continuous synthesis) .

Q. How can impurities in this compound be profiled and mitigated?

  • Methodological Answer :
  • Impurity Identification : Use LC-MS/MS to detect byproducts such as N-oxide derivatives or hydrolyzed intermediates (e.g., free carboxylic acids) .
  • Chromatographic Separation : Employ reverse-phase HPLC with gradient elution (acetonitrile/water + 0.1% TFA) to resolve structurally similar impurities .

Q. What role does this compound play in advanced materials like MOFs, and how can its ligand properties be tuned?

  • Methodological Answer :
  • Ligand Modification : Functionalize the piperazine ring with electron-withdrawing groups (e.g., nitro) to enhance metal-binding affinity.
  • Post-Synthetic Modification (PSM) : After MOF assembly, modify the ester group via hydrolysis to introduce carboxylate anchors for further derivatization .

Q. How can factorial design optimize reaction conditions for scaled synthesis?

  • Methodological Answer :
  • Variable Screening : Use a 2³ factorial design to test temperature, catalyst loading, and solvent ratio. Analyze main effects and interactions via ANOVA .
  • Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., reaction time vs. yield) to identify global optima .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.